molecular formula C20H29BrN2O3S B297940 N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

Cat. No. B297940
M. Wt: 457.4 g/mol
InChI Key: BGYXCPGHBAGCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It was first synthesized by Bayer AG in 2002 and has since been the subject of numerous scientific studies. BAY 41-2272 has been shown to have potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Mechanism of Action

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 works by stimulating the production of cGMP, which in turn relaxes the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow. This mechanism of action is similar to that of other sGC stimulators, such as riociguat, and has been shown to be effective in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells in the blood vessels, increased blood flow, and improved oxygenation of tissues. These effects are mediated by the stimulation of cGMP, which plays a key role in regulating blood vessel function and oxygen delivery to tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is its specificity for sGC, which reduces the risk of off-target effects and toxicity. However, its complex synthesis method and limited solubility in water can make it difficult to use in lab experiments. Additionally, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type being studied.

Future Directions

There are several future directions for research on N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272, including:
1. Investigation of its potential applications in the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease (COPD).
2. Development of new formulations or delivery methods to improve its solubility and bioavailability.
3. Exploration of its potential as a therapeutic agent in other areas, such as cancer and inflammation.
4. Investigation of its interactions with other signaling pathways and molecules, to better understand its mechanisms of action and potential side effects.
5. Development of new sGC stimulators with improved potency, selectivity, and safety profiles.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 involves several steps, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-aminocaproic acid, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then treated with sodium cyanoborohydride, resulting in the formation of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272. The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood vessel function.

properties

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

Molecular Formula

C20H29BrN2O3S

Molecular Weight

457.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H29BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h10-13,18H,1-9,14-16H2

InChI Key

BGYXCPGHBAGCBF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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